9-Methylthiononanaldoxime
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Overview
Description
(E)-9-(methylsulfanyl)nonanal oxime is an 8-(methylsulfanyl)nonanal oxime in which the oxime moiety has E configuration. It is a 9-(methylsulfanyl)nonanal oxime and an omega-(methylsulfanyl)-(E)-alkanal oxime.
Scientific Research Applications
Antiproliferative and Antiproteolytic Activities
- Research indicates compounds like Pentoxifylline exhibit antiproliferative effects on melanoma cells, significantly inhibiting in vitro proliferation and showing antiproteolytic and antiadhesive effects, suggesting potential applications in cancer therapy (Dua & Gude, 2006).
Neuroprotection and Anti-inflammatory Effects
- Compounds such as 9-Methylfascaplysin have been shown to exert neuroprotective effects in ischemic stroke models by reducing neuroinflammation and oxidative stress, offering a promising avenue for neuroprotective therapeutic strategies (Zhang et al., 2021).
Antitumor Activity and Enzyme Inhibition
- New synthetic derivatives, including certain oxadiazole, thiadiazole, and triazole compounds, have been evaluated for their anticancer effects, showing promising cytotoxic effects and MMP-9 enzyme inhibition, which plays a critical role in tumor progression (Özdemir et al., 2017).
Epigenetic Modulation for Cancer Treatment
- Methyltransferase inhibitors like adenosine dialdehyde have been found to suppress androgen receptor expression and inhibit prostate cancer growth, demonstrating the potential of targeting epigenetic modifications for cancer therapy (Shiota et al., 2012).
properties
Molecular Formula |
C10H21NOS |
---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
(NE)-N-(9-methylsulfanylnonylidene)hydroxylamine |
InChI |
InChI=1S/C10H21NOS/c1-13-10-8-6-4-2-3-5-7-9-11-12/h9,12H,2-8,10H2,1H3/b11-9+ |
InChI Key |
AOYJXBVIPWAMOG-PKNBQFBNSA-N |
Isomeric SMILES |
CSCCCCCCCC/C=N/O |
Canonical SMILES |
CSCCCCCCCCC=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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